molecular formula C4H9NO2 B7901282 N-ethyl-N-hydroxyacetamide

N-ethyl-N-hydroxyacetamide

Cat. No.: B7901282
M. Wt: 103.12 g/mol
InChI Key: WSOZCKLPMDVDDK-UHFFFAOYSA-N
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Description

N-ethyl-N-hydroxyacetamide is an organic compound with the molecular formula C4H9NO2. It is a derivative of acetamide, where the nitrogen atom is substituted with an ethyl group and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

N-ethyl-N-hydroxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is explored for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-N-hydroxyacetamide can be synthesized through the reaction of ethylamine with acetic anhydride, followed by the addition of hydroxylamine. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amides or esters.

Mechanism of Action

The mechanism of action of N-ethyl-N-hydroxyacetamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

    N-hydroxyacetamide: A simpler analog with similar properties but lacking the ethyl group.

    N-ethylacetamide: Similar structure but without the hydroxyl group.

    N-hydroxyethylacetamide: Contains an additional hydroxyl group on the ethyl chain.

Uniqueness: N-ethyl-N-hydroxyacetamide is unique due to the presence of both the ethyl and hydroxyl groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

N-ethyl-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3-5(7)4(2)6/h7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOZCKLPMDVDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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